methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride
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Overview
Description
Methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride is a synthetic organic compound belonging to the benzoxazepine class. This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with a chlorine atom and a carboxylate ester group. It is primarily used in scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride typically involves the following steps:
Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable electrophile.
Esterification: The carboxylate ester group is introduced via esterification, often using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazepine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorine substituent or the ester group, resulting in dechlorinated or reduced ester products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products:
Oxidation Products: Various oxidized benzoxazepine derivatives.
Reduction Products: Dechlorinated or reduced ester derivatives.
Substitution Products: Substituted benzoxazepine derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The exact mechanism of action of methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The chlorine and ester groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate: The free base form without the hydrochloride salt.
9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid: The carboxylic acid derivative.
9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide: The amide derivative.
Uniqueness: Methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and the ester group differentiates it from other benzoxazepine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2694734-39-7 |
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Molecular Formula |
C11H13Cl2NO3 |
Molecular Weight |
278.13 g/mol |
IUPAC Name |
methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12ClNO3.ClH/c1-15-11(14)7-4-8-6-13-2-3-16-10(8)9(12)5-7;/h4-5,13H,2-3,6H2,1H3;1H |
InChI Key |
CGCDFXHDAYHMLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Cl)OCCNC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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